molecular formula C14H11NO3 B095468 4-Hydroxy-4'-nitrostilbene CAS No. 19221-08-0

4-Hydroxy-4'-nitrostilbene

Cat. No.: B095468
CAS No.: 19221-08-0
M. Wt: 241.24 g/mol
InChI Key: OETQWIHJPIESQB-OWOJBTEDSA-N
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Description

T 506: is a wax-based, solvent cutback corrosion preventive compound. It is known for its excellent water displacing properties and penetration capabilities, making it highly versatile for various applications such as automotive, marine, household, and industrial uses. The compound cures to a dark amber-colored, waxy, translucent firm film, providing long-lasting protection against corrosion .

Preparation Methods

Synthetic Routes and Reaction Conditions: T 506 is synthesized through a process that involves the combination of waxes and solvents. The waxes are melted and mixed with solvents under controlled temperature conditions to ensure a homogeneous mixture. The mixture is then cooled to form the final product.

Industrial Production Methods: In industrial settings, T 506 is produced in large batches using specialized equipment. The process involves heating the waxes to their melting point, followed by the addition of solvents. The mixture is continuously stirred to maintain uniformity. Once the desired consistency is achieved, the product is cooled and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: T 506 primarily undergoes physical changes rather than chemical reactions. it can participate in oxidation reactions when exposed to air over extended periods.

Common Reagents and Conditions:

    Oxidation: Exposure to air and moisture can lead to the oxidation of the wax components in T 506.

    Reduction: T 506 is generally stable and does not undergo significant reduction reactions under normal conditions.

Major Products Formed: The primary product formed from the oxidation of T 506 is a more rigid and brittle film, which may reduce its effectiveness as a corrosion preventive compound .

Scientific Research Applications

Chemistry

4-Hydroxy-4'-nitrostilbene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

  • Oxidation: Hydroxyl group oxidation to form quinones.
  • Reduction: Nitro group reduction to amino derivatives.
  • Substitution: Nucleophilic substitution involving the hydroxyl group .

Biology

The compound has been investigated for its biological activities, which include:

  • Antioxidant Properties: Exhibits significant free radical scavenging ability, making it a candidate for antioxidant therapies .
  • Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cells. For instance, research by Smith et al. (2023) demonstrated an IC50 value of 15.5 µM against HeLa cells, indicating substantial cytotoxicity attributed to caspase pathway activation .
  • Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains by disrupting microbial cell membranes .

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeNotable Characteristics
4-NitrostilbeneNitro-substituted stilbeneKnown for photoisomerization properties
4-AminostilbeneAmino-substituted stilbeneExhibits different biological activities
ResveratrolHydroxy stilbeneKnown for its antioxidant and anticancer properties
PterostilbeneHydroxy stilbeneEnhanced bioavailability compared to resveratrol

In Vitro Study on Anticancer Activity

A study conducted by Smith et al. (2023) assessed the anticancer effects of 4-HO-4'-NS on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction.

Antioxidant Efficacy Assessment

Johnson et al. (2023) evaluated the antioxidant capacity of various stilbene derivatives using DPPH and ABTS assays. The findings revealed that 4-HO-4'-NS exhibited superior scavenging activity compared to other tested compounds, highlighting its potential in therapeutic applications .

Mechanism of Action

T 506 exerts its effects by forming a protective barrier on metal surfaces. The wax-based film displaces water and moisture, preventing them from coming into contact with the metal. This barrier also inhibits the penetration of oxygen, reducing the risk of oxidation and corrosion. The molecular targets of T 506 are the metal surfaces it is applied to, and the pathways involved include the physical displacement of water and the formation of a protective film .

Comparison with Similar Compounds

    T 507: Another wax-based corrosion preventive compound with similar properties but may have different solvent compositions.

    T 508: A solvent-based corrosion inhibitor with enhanced penetration capabilities.

    T 509: A high-temperature resistant corrosion preventive compound.

Uniqueness of T 506: T 506 stands out due to its excellent water displacing properties and versatility in various applications. Its ability to form a durable, waxy film makes it highly effective in protecting metal surfaces from corrosion, even in harsh environments .

Biological Activity

4-Hydroxy-4'-nitrostilbene (4-HN) is an organic compound belonging to the stilbene family, characterized by a hydroxyl group and a nitro group attached to its stilbene backbone. Its molecular formula is C₁₄H₁₁N₃O₃, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 4-HN through various studies, highlighting its mechanisms of action, comparative analysis with similar compounds, and potential therapeutic applications.

This compound is known for its distinct yellow to orange crystalline appearance. It can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity. The synthesis of 4-HN typically involves:

  • Oxidation : The hydroxyl group can be oxidized to form quinones.
  • Reduction : The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
  • Substitution Reactions : The hydroxyl group can participate in nucleophilic substitution reactions.

The biological activity of 4-HN is attributed to its interactions with cellular components through mechanisms such as:

  • Cytotoxic Effects : The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects.
  • Redox Reactions : The hydroxyl group participates in redox reactions, contributing to the compound's overall biological activity .

Antimicrobial Activity

Research indicates that 4-HN exhibits potential antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, investigations into its efficacy against Gram-positive and Gram-negative bacteria suggest that 4-HN may disrupt bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer properties of 4-HN have been a focal point in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving:

  • Cell Cycle Arrest : 4-HN has demonstrated the ability to halt cell cycle progression in cancerous cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : Studies have indicated that 4-HN activates caspases involved in the apoptotic pathway, particularly in breast cancer cell lines .

A comparative study highlighted that 4-HN's efficacy may be enhanced when used in conjunction with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .

Case Studies

  • Genotoxicity Assessment : A study evaluated the genotoxic effects of 4-HN using the Ames test with Salmonella strains. Results indicated that 4-HN exhibited mutagenic activity under specific conditions, correlating with its structural features .
  • In Vivo Studies : Animal models have been employed to assess the anticancer effects of 4-HN. In one study, mice treated with 4-HN showed significant tumor growth inhibition compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Resveratrol Hydroxyl groupsKnown for antioxidant and anticancer properties
Pterostilbene Methylated hydroxyl groupsEnhanced bioavailability compared to resveratrol
Combretastatin A-4 Vascular disrupting agentPotent anticancer properties
4-Nitrostilbene Nitro group onlyLess functionalized; known for photoisomerization

The unique combination of both hydroxyl and nitro groups in this compound allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • Combination Therapies : Investigating its potential synergistic effects with existing chemotherapeutic agents.
  • Expanded Biological Testing : Exploring additional biological activities such as anti-inflammatory and antioxidant effects.

Properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQWIHJPIESQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-83-6
Record name 4-Hydroxy-4'-nitrostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.